Methyl 1-ethyl-4-oxopiperidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-ethyl-4-oxopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-10-5-4-8(11)7(6-10)9(12)13-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJQXRUNQYWMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)C(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to piperidine and pyrrolidine derivatives with variations in substituents, ester groups, and ring size. These differences significantly impact physical properties, chemical reactivity, and applications.
Table 1: Structural and Physical Properties of Analogues
*Estimated based on molecular formula.
Impact of Substituents and Functional Groups
Ester Group Variation: Methyl vs. Methyl esters may offer faster metabolic degradation . Benzyl Substituents: The introduction of a benzyl group (e.g., Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl) increases molecular weight (283.75) and aromaticity, which could improve binding affinity in receptor-targeted applications .
Ring Size and Position of Oxo Group: Piperidine (6-membered) vs. The 4-oxo group in piperidine derivatives stabilizes the ring conformation, whereas 5-oxo in pyrrolidine analogues may alter electronic distribution .
Salt Forms :
- Hydrochloride salts (e.g., Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl) improve crystallinity and solubility in polar solvents, facilitating purification and formulation in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 1-ethyl-4-oxopiperidine-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves reacting 1-ethylpiperidin-4-one with methyl chloroformate in the presence of a base (e.g., sodium methoxide) under reflux conditions. Recrystallization or column chromatography is typically used for purification . Reaction parameters like temperature (60–80°C), solvent polarity, and catalyst choice (e.g., DMAP for esterification) significantly affect yield. For example, polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful workup to avoid by-products .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the ester methyl group (δ ~3.7 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.3–2.7 ppm for N-CH₂) .
- IR : Stretching vibrations for the carbonyl group (C=O) at ~1700–1750 cm⁻¹ (ester and ketone) .
- MS : Molecular ion peak at m/z 199 (C₉H₁₅NO₃) with fragmentation patterns reflecting cleavage of the ester or piperidine ring .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap/water. No acute toxicity data is available, so treat as a hazardous compound .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution at the carbonyl and ester groups, predicting sites for nucleophilic attack (e.g., ketone reduction). Molecular docking (using AutoDock Vina) may simulate interactions with biological targets like enzymes, guiding SAR studies. For example, the ethyl group’s steric effects could influence binding affinity to active sites .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for piperidine derivatives?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering) observed in solution (NMR) vs. solid-state (X-ray). Use software like Mercury (CCDC) to analyze crystallographic data and compare with NMR-derived coupling constants. For instance, chair vs. boat conformations in the piperidine ring can alter spectroscopic splitting patterns . Validate ambiguous cases via variable-temperature NMR or synchrotron X-ray diffraction .
Q. How can reaction kinetics be optimized for selective functionalization of the piperidine ring in this compound?
- Methodological Answer :
- Oxidation : Use catalytic TEMPO/NaOCl to selectively oxidize the 4-oxo group without ester cleavage .
- Reduction : NaBH₄ selectively reduces the ketone to alcohol, while LiAlH₄ may over-reduce the ester. Monitor via TLC or in-situ IR .
- Substitution : Activate the ester group with DCC/DMAP for amide formation, ensuring anhydrous conditions to avoid hydrolysis .
Q. What are the challenges in correlating in vitro enzyme inhibition data with in vivo pharmacological activity for this compound?
- Methodological Answer : In vitro assays (e.g., cytochrome P450 inhibition) may not account for metabolic stability or bioavailability. Address this by:
- Performing microsomal stability studies (e.g., liver microsomes + NADPH).
- Using LC-MS to track metabolite formation (e.g., ester hydrolysis to carboxylic acid).
- Comparing IC₅₀ values across cell-based vs. cell-free assays to identify membrane permeability issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
